molecular formula C13H20N4O B13574221 (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B13574221
M. Wt: 248.32 g/mol
InChI Key: HSTRQNCIFVTFCY-UHFFFAOYSA-N
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Description

(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation reaction between a piperidine derivative and a pyrazole derivative, followed by the introduction of a pyrrolidine moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Medically, this compound has potential applications as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound can be utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell surface receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(morpholin-1-yl)methanone
  • (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(azetidin-1-yl)methanone
  • (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

(5-piperidin-3-yl-1H-pyrazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C13H20N4O/c18-13(17-6-1-2-7-17)11-9-15-16-12(11)10-4-3-5-14-8-10/h9-10,14H,1-8H2,(H,15,16)

InChI Key

HSTRQNCIFVTFCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(NN=C2)C3CCCNC3

Origin of Product

United States

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